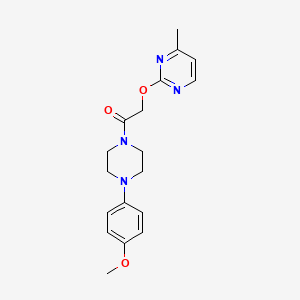

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is a piperazine-based compound featuring a 4-methoxyphenyl substituent on the piperazine ring and a 4-methylpyrimidin-2-yloxy group attached to an ethanone backbone. The compound's design leverages the piperazine scaffold's versatility in modulating pharmacokinetic properties and the pyrimidine moiety's capacity for hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14-7-8-19-18(20-14)25-13-17(23)22-11-9-21(10-12-22)15-3-5-16(24-2)6-4-15/h3-8H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNKQQWDIBFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

Etherification Reaction: The next step involves the reaction of the piperazine intermediate with 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydropyrimidines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 362.5 g/mol. Its structure features a piperazine ring, a methoxyphenyl group, and a pyrimidine derivative, which contribute to its biological activity. The specific arrangement of these functional groups is crucial for its interaction with biological targets.

Research indicates that 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone exhibits significant biological activities, including:

- Antidepressant Effects : The compound has been evaluated for its potential as an antidepressant due to its ability to modulate serotonin receptors, which are critical in mood regulation.

- Antitumor Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating potential applications in treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antidepressant Efficacy : A study published in a peer-reviewed journal explored the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a new antidepressant agent .

- Cancer Cell Line Studies : Research conducted on human cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in specific types of cancer cells. This finding points to its possible use as a chemotherapeutic agent .

- Microbial Resistance : In vitro tests have shown that the compound possesses antimicrobial properties against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl and pyrimidinyl groups contribute to the compound’s binding affinity and specificity, influencing pathways related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

- 6-Isopropoxy-2-methylpyrimidine derivative (CAS 946231-01-2): This analog replaces the 4-methylpyrimidin-2-yloxy group with a 6-isopropoxy-2-methylpyrimidin-4-yl substituent. Molecular weight: 384.5 g/mol .

- 6-Ethoxy-2-methylpyrimidine derivative (CAS 946230-69-9):

Similar to the above but with an ethoxy group instead of isopropoxy. The shorter ethoxy chain may enhance metabolic stability while reducing lipophilicity compared to the isopropoxy variant .

Modifications in Piperazine Substituents

- 4-Chloro-2-fluorophenylpiperazine analog (Compound 5c, ): Replaces the 4-methoxyphenyl group with a 4-chloro-2-fluorophenyl moiety. Melting point: 142–145°C .

- 4-(Trifluoromethyl)phenylsulfonylpiperazine derivatives (Compounds 7f, 7i, ):

Sulfonyl groups introduce strong electron-withdrawing effects, increasing metabolic stability but possibly reducing solubility. For example, 7f (melting point 165–167°C) and 7i (melting point 135–137°C) exhibit antiproliferative activity, suggesting a divergent biological profile compared to the target compound .

Variations in Linkage and Backbone

- Thioether-linked pyrimidine derivatives (Compounds 5c–5i, ):

Replace the oxygen atom in the pyrimidinyloxy group with a sulfur atom. For instance, 5c (thioether linkage) shows a melting point of 142–145°C, while the target compound’s oxygen-based linkage may offer better hydrogen-bonding capacity . - Triazolopyrimidine-containing analog ():

Incorporates a triazolopyrimidine core instead of pyrimidin-2-yloxy. This modification introduces additional nitrogen atoms, which could enhance interactions with enzymatic active sites or nucleic acids .

Key Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C21H25N4O3 | 381.45 | N/A | 4-Methoxyphenyl, 4-methylpyrimidinyl |

| 6-Isopropoxy-2-methylpyrimidine analog | C21H28N4O3 | 384.50 | N/A | 4-Methoxyphenyl, 6-isopropoxy |

| 4-Chloro-2-fluorophenyl analog (5c) | C23H21ClFN3O2 | 433.89 | 142–145 | 4-Chloro-2-fluorophenyl, thioether |

| Sulfonylpiperazine derivative (7f) | C20H18F3N3O3S | 437.43 | 165–167 | 4-Trifluoromethylphenylsulfonyl |

Research Findings and Implications

Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution reactions, similar to methods described in and , using Cs2CO3 or SnCl2 as reagents .

Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) on the phenyl ring enhance solubility but may reduce receptor binding affinity compared to electron-withdrawing substituents (e.g., Cl, CF3) .

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 407.51 g/mol. It contains a piperazine ring, methoxyphenyl group, and a pyrimidine derivative, which are critical for its biological activity.

1. Serotonin Receptor Interaction

Research indicates that compounds with similar structures exhibit significant interactions with serotonin receptors, particularly the 5-HT1A subtype. For instance, a related piperazine derivative was identified as a potent agonist at the 5-HT1A receptor with an EC50 comparable to serotonin itself . This suggests that our compound may also engage with serotonin pathways, potentially influencing mood and anxiety disorders.

2. Antifungal Activity

The compound's structural similarity to known antifungal agents implies potential antifungal properties. Compounds containing piperazine rings have been documented to exhibit antifungal activity against various strains . The presence of the pyrimidine moiety may enhance this activity through synergistic effects.

3. Uroselective Activity

The compound has been linked to uroselective α1-adrenoceptor antagonism, which is beneficial in treating benign prostatic hyperplasia (BPH). Similar compounds have shown promise in alleviating symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck . This mechanism could be explored further for therapeutic applications.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and receptor interactions:

- Serotonergic Modulation : By acting as an agonist at serotonin receptors, it may influence neurotransmission related to mood regulation.

- α1-Adrenoceptor Antagonism : Its antagonistic effects on α1-adrenoceptors could lead to vasodilation and improved urinary flow in patients with BPH.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds:

Q & A

Q. What are the key considerations for synthesizing 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone in a laboratory setting?

Methodological Answer: The synthesis typically involves a multi-step route:

- Step 1: Formation of the piperazine core via alkylation or nucleophilic substitution reactions. For example, reacting 4-methoxyphenylpiperazine with a bromo- or chloroethanone intermediate.

- Step 2: Introduction of the pyrimidinyloxy group through a coupling reaction (e.g., Mitsunobu or nucleophilic aromatic substitution).

- Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .

- Purification: Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/dimethylformamide (DMF) .

Q. What spectroscopic methods are recommended for characterizing the compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3), piperazine protons (δ ~2.5–3.5 ppm), and pyrimidine protons (δ ~6.5–8.5 ppm) .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions if single crystals are obtained .

Q. What purification techniques are most effective for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient solvent system (e.g., 5–30% ethyl acetate in hexane) to separate impurities .

- Recrystallization: Optimize solvent polarity (e.g., ethanol or DMF) to enhance yield and purity. Monitor via melting point analysis .

- High-Performance Liquid Chromatography (HPLC): Confirm purity (>95%) using a C18 column and UV detection .

Q. How to confirm the compound’s identity post-synthesis?

Methodological Answer:

- Cross-Validation: Compare NMR shifts and coupling constants with literature data for analogous piperazine-pyrimidine derivatives .

- Elemental Analysis: Verify empirical formula (e.g., C, H, N percentages) to confirm stoichiometry .

- Melting Point Consistency: Compare observed melting points with published values to detect impurities .

Advanced Research Questions

Q. How can researchers analyze contradictory bioactivity data across different studies involving this compound?

Methodological Answer:

- Experimental Variables: Compare assay conditions (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC50 values may arise from differences in receptor expression levels .

- Statistical Reassessment: Apply meta-analysis tools to harmonize data. Use ANOVA to identify outlier datasets .

- Structural Analog Comparison: Evaluate bioactivity trends in derivatives to isolate substituent-specific effects .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or amine) to the pyrimidine or piperazine moieties. Use salt formation (e.g., hydrochloride) .

- Metabolic Stability: Conduct hepatic microsome assays to identify metabolic hotspots. Modify labile sites (e.g., methoxy group demethylation) .

- Prodrug Design: Mask the ethanone group with enzymatically cleavable protectors (e.g., ester prodrugs) .

Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

Methodological Answer:

- Substituent Variation: Systematically modify the pyrimidine (e.g., 4-methyl to 4-ethyl) and piperazine (e.g., methoxyphenyl to fluorophenyl) groups .

- Bioassay Profiling: Test derivatives in receptor-binding assays (e.g., serotonin 5-HT1A or dopamine D2) to correlate structural changes with activity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity scores .

Q. What crystallographic techniques can elucidate the compound’s conformation and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., in ethanol/water). Resolve the structure to analyze bond angles and torsion .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) using software like CrystalExplorer .

- Comparative Crystallography: Cross-reference with similar piperazine derivatives in the Cambridge Structural Database (CSD) .

Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement (e.g., [3H]-WAY-100635 for 5-HT1A receptors) to measure affinity .

- Neuronal Cell Lines: Test neurotoxicity and signaling effects in SH-SY5Y or PC12 cells via MTT assays and calcium imaging .

- Patch-Clamp Electrophysiology: Investigate ion channel modulation (e.g., K+ or Ca2+ channels) in transfected HEK293 cells .

Q. How to resolve discrepancies in solubility data reported for this compound?

Methodological Answer:

- Standardized Protocols: Adopt USP guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers with surfactants (e.g., Tween-80) .

- Thermodynamic Analysis: Calculate logP values (e.g., using ChemDraw) to predict partitioning behavior and validate experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.